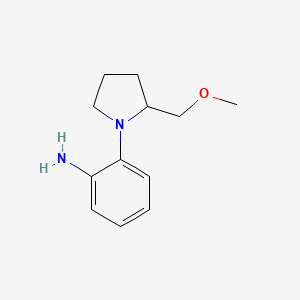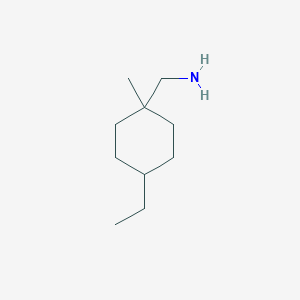![molecular formula C7H11N3 B15279274 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile is a nitrogen-containing heterocyclic compound with significant potential in various fields of scientific research. Its unique bicyclic structure, which includes a diazabicyclo core, makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
The synthesis of 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives, resulting in the formation of the desired bicyclic structure . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like triethylamine. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include solvents like acetonitrile and catalysts such as palladium on carbon. .
Aplicaciones Científicas De Investigación
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties
Mecanismo De Acción
The mechanism by which 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its bioactivity .
Comparación Con Compuestos Similares
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane:
Quinuclidine: This compound has a similar bicyclic structure but with one of the nitrogen atoms replaced by a carbon atom.
Tropane Alkaloids: These compounds share a similar bicyclic core and are known for their biological activity. The uniqueness of this compound lies in its specific bicyclic structure and the presence of a carbonitrile group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1,4-diazabicyclo[3.2.1]octane-2-carbonitrile |
InChI |
InChI=1S/C7H11N3/c8-3-7-4-9-6-1-2-10(7)5-6/h6-7,9H,1-2,4-5H2 |
Clave InChI |
PGRDXNVNIIUYAI-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC1NCC2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




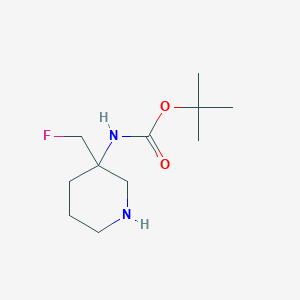
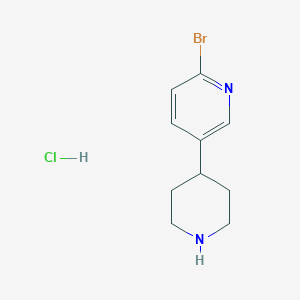
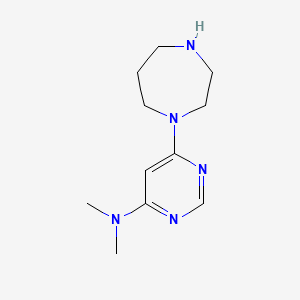
![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)
